molecular formula C6H6FN B1303070 4-Fluoro-2-methylpyridine CAS No. 766-16-5

4-Fluoro-2-methylpyridine

Cat. No.: B1303070
CAS No.: 766-16-5
M. Wt: 111.12 g/mol
InChI Key: LEJYGRVERQVBLB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H6FN. It is a derivative of pyridine, where a fluorine atom is substituted at the fourth position and a methyl group at the second position on the pyridine ring.

Mechanism of Action

Target of Action

4-Fluoro-2-methylpyridine, also known as 2-fluoro-4-picoline, is a fluorinated pyridine that has been used in the synthesis of various biologically active compounds . It has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

The mode of action of this compound is primarily through its interaction with its target, the p38α mitogen-activated protein kinase. The compound’s fluorine atom, a strong electron-withdrawing substituent, contributes to its interesting and unusual physical, chemical, and biological properties . This makes fluoropyridines less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the p38α mitogen-activated protein kinase. This kinase modulates cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

The compound’s fluorine atom may influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

The result of the action of this compound is the inhibition of the p38α mitogen-activated protein kinase, leading to the modulation of various cellular processes . This can have therapeutic implications in the treatment of diseases like rheumatoid arthritis, psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other functional groups in the molecule and the reaction conditions can affect the compound’s reactivity . Furthermore, the compound’s interaction with its target can be influenced by the cellular environment and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methylpyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme p38α mitogen-activated protein kinase, which is a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The fluorine atom in this compound enhances its binding affinity to the active site of the enzyme, leading to effective inhibition. This interaction is significant in the context of diseases driven by pro-inflammatory cytokines, such as rheumatoid arthritis and psoriasis .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the p38α mitogen-activated protein kinase pathway, which is involved in the regulation of inflammatory responses and stress-induced apoptosis . By inhibiting this pathway, this compound can modulate the expression of genes associated with inflammation and cell survival, thereby impacting cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes like p38α mitogen-activated protein kinase. The fluorine atom in the compound enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition of adenosine triphosphate binding . This inhibition results in the downregulation of pro-inflammatory cytokines and other signaling molecules, ultimately reducing inflammation and promoting cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on p38α mitogen-activated protein kinase, leading to sustained modulation of cellular functions and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes and accumulation in lipid-rich compartments . This property allows this compound to reach its target sites effectively and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like p38α mitogen-activated protein kinase . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further modulating its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylpyridine can be synthesized through several methods. One common approach involves the fluorination of 2-methylpyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination in solvents like acetic acid.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Products include 4-amino-2-methylpyridine or 4-thio-2-methylpyridine.

    Electrophilic Substitution: Products include 4-nitro-2-methylpyridine or 4-bromo-2-methylpyridine.

    Oxidation: Products include this compound N-oxide.

    Reduction: Products include 4-fluoro-2-methyl-1,2-dihydropyridine.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 2-Fluoro-5-methylpyridine
  • 2-Fluoro-6-methylpyridine
  • 4-Fluoro-3-methylpyridine

Comparison: 4-Fluoro-2-methylpyridine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This positioning affects its chemical reactivity and physical properties. Compared to its isomers, this compound may exhibit different reactivity patterns in nucleophilic and electrophilic substitution reactions due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

4-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYGRVERQVBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376480
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-16-5
Record name 4-fluoro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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